2-phenyl-N-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)acetamide hydrochloride
Description
2-phenyl-N-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)acetamide hydrochloride is a synthetic small molecule characterized by a piperazine core substituted with a 2-phenylethyl group and a sulfonamide-linked ethylacetamide side chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. The compound’s structure combines a phenylacetamide moiety (common in analgesics and enzyme inhibitors) with a sulfonylated piperazine scaffold, which is frequently employed in central nervous system (CNS) agents and receptor modulators due to its ability to interact with neurotransmitter systems .
Key structural features:
- Piperazine ring: Provides a flexible scaffold for receptor binding, often seen in antipsychotics and antihistamines.
- 2-phenylethyl substituent: May influence lipophilicity and receptor specificity, particularly in dopaminergic or serotonergic systems.
- Acetamide linkage: Common in enzyme inhibitors (e.g., histone deacetylases) and antimicrobial agents.
Properties
IUPAC Name |
2-phenyl-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S.ClH/c26-22(19-21-9-5-2-6-10-21)23-12-18-29(27,28)25-16-14-24(15-17-25)13-11-20-7-3-1-4-8-20;/h1-10H,11-19H2,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLIFXOESABFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)acetamide hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-phenylethylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
The compound 2-phenyl-N-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)acetamide hydrochloride has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article delves into its applications, synthesizing findings from diverse sources while presenting comprehensive data and case studies.
Anticonvulsant Activity
Research has indicated that derivatives of phenylacetamides exhibit anticonvulsant properties. A study demonstrated that similar compounds showed significant activity in animal models of epilepsy, particularly through mechanisms involving sodium channel modulation . The structure-activity relationship (SAR) studies highlighted the importance of the piperazine moiety in enhancing anticonvulsant efficacy.
Neuropharmacology
The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Studies have explored how modifications in the piperazine ring can influence receptor binding affinities, particularly at serotonin and dopamine receptors, which are critical in treating mood disorders and schizophrenia .
Analgesic Properties
Phenylacetamides are often investigated for their analgesic effects. Compounds with similar structures have been shown to interact with opioid receptors, suggesting that this compound may also possess pain-relieving properties. This opens avenues for further research into its use as a potential analgesic agent .
Case Study 1: Anticonvulsant Efficacy
In a controlled study, researchers synthesized various analogs of phenylacetamides and tested their efficacy against maximal electroshock-induced seizures in rodents. The results indicated that certain modifications led to increased potency, particularly compounds that maintained the piperazine core while varying the substituents on the phenyl rings .
Case Study 2: Neurotransmitter Interaction
A study focused on the binding affinities of similar compounds at serotonin receptors revealed that modifications at the piperazine nitrogen significantly altered receptor interaction profiles. This suggests that this compound could be optimized for specific therapeutic effects by altering its chemical structure .
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group are believed to play crucial roles in binding to receptors or enzymes, thereby modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related molecules, focusing on substituents, solubility, and hypothesized biological activities:
Key Differences and Implications:
Substituent Effects: The target compound’s 2-phenylethyl group on piperazine contrasts with the 4-ethylpiperazine in and the 4-methoxyphenylsulfonyl group in . These variations alter receptor selectivity; for example, the methoxy group in may enhance binding to cytochrome P450 enzymes. The quinoline-carboxamide in introduces planar aromaticity, favoring DNA intercalation, absent in the target compound.
Biological Activity :
- Chloroacetamide analogs (e.g., ) are linked to pesticide activity, suggesting the target’s acetamide moiety could be repurposed for agrochemical applications.
- Piperazine-sulfonamide derivatives (e.g., ) are often explored for CNS disorders, supporting the hypothesis that the target compound may interact with neurotransmitter transporters.
Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of piperazine, similar to methods described for N-substituted acetamides in . In contrast, quinoline-containing analogs () require additional coupling steps for aromatic heterocycles.
Safety and Handling :
- Piperazine derivatives like the target compound and require precautions against inhalation and skin contact (see safety data in ), whereas chloroacetamides () have stricter handling protocols due to toxicity.
Research Findings and Data Gaps
- Biological Data : Evidence gaps exist for the target’s specific receptor targets or efficacy. Analogous compounds (e.g., ) suggest prioritized testing in CNS or antimicrobial assays.
- Synthetic Optimization : The acetamide linkage’s stability (as in ) should be validated under physiological conditions.
Biological Activity
2-Phenyl-N-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups that contribute to its biological activity. The presence of the piperazine moiety is particularly significant, as it is known to interact with various neurotransmitter systems.
Molecular Formula
- Molecular Formula : C22H29N3O2S·HCl
- Molecular Weight : 397.0 g/mol
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Anticonvulsant Activity : Analogous compounds have shown anticonvulsant properties in animal models, suggesting potential efficacy in treating epilepsy. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and tested for anticonvulsant activity, demonstrating significant protective effects against seizures in the maximal electroshock (MES) test .
- Anti-inflammatory Properties : Studies on related compounds indicate that they may possess anti-inflammatory effects. For example, N-(2-hydroxy phenyl) acetamide has been shown to inhibit inflammatory responses in adjuvant-induced arthritis models by reducing levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha .
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : Compounds containing piperazine rings often interact with serotonin and dopamine receptors, which may contribute to their neuropharmacological effects.
- Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase, impacting cholinergic signaling pathways .
Anticonvulsant Activity Study
A study conducted on various N-phenyl piperazine derivatives highlighted the anticonvulsant efficacy of these compounds. In this study:
- Methodology : Animal models were administered different doses (100 mg/kg and 300 mg/kg) of the synthesized derivatives.
- Results : The most effective compound showed significant protection against seizures at both time intervals tested (0.5 h and 4 h post-administration), indicating a delayed onset but prolonged duration of action .
Anti-inflammatory Activity Study
In another investigation focusing on anti-inflammatory activity:
- Experimental Design : Adult female Sprague Dawley rats were used to assess the effects of N-(2-hydroxy phenyl) acetamide.
- Findings : The treatment led to a marked reduction in paw edema and body weight loss compared to control groups, alongside decreased serum levels of inflammatory cytokines .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight | Anticonvulsant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-Phenyl-N-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)acetamide HCl | 397.0 g/mol | Moderate | Moderate |
| N-(2-hydroxy phenyl) acetamide | 179.23 g/mol | Not tested | High |
| N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide | 337.5 g/mol | High | Low |
Q & A
Basic: What are the key steps and reagents involved in synthesizing this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the piperazine-sulfonyl intermediate via nucleophilic substitution, using reagents like 4-(2-phenylethyl)piperazine and sulfonyl chloride derivatives under anhydrous conditions .
- Step 2 : Coupling the sulfonamide intermediate with 2-phenylacetamide using a base (e.g., triethylamine) to neutralize HCl byproducts .
- Final Step : Hydrochloride salt formation via treatment with HCl in a polar solvent like ethanol .
Key Reagents : Triethylamine (for acid scavenging), anhydrous solvents (e.g., dichloromethane), and controlled temperature (room temp to 50°C) to prevent side reactions .
Basic: How is the purity and structural integrity of this compound confirmed?
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used, employing a C18 column and acetonitrile/water gradient (e.g., 60:40 to 90:10) .
- Structural Confirmation :
- NMR : and NMR spectra verify proton environments (e.g., sulfonyl group δ ~3.5 ppm, aromatic protons δ ~7.2 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks matching the theoretical mass (e.g., [M+H]+ at m/z ~530) .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
- Solvent Selection : Replace dichloromethane with dimethylformamide (DMF) to enhance solubility of intermediates .
- Catalyst Use : Add catalytic iodine (1–2 mol%) to accelerate sulfonamide bond formation .
- Temperature Control : Increase reaction temperature to 60°C during coupling steps while monitoring for decomposition via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Advanced: What strategies resolve stereochemical challenges in synthesizing the piperazine-sulfonyl moiety?
- Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers if unintended racemization occurs .
- Stereospecific Reagents : Employ enantiopure starting materials (e.g., (R)- or (S)-piperazine derivatives) to control configuration .
Advanced: How can binding affinities for neurological targets (e.g., serotonin receptors) be quantified?
- In Vitro Assays :
- Radioligand Binding : Compete -LSD or -ketanserin with the compound at serotonin receptors (5-HT) in rat cortical membranes. Calculate IC via nonlinear regression .
- Surface Plasmon Resonance (SPR) : Immobilize purified receptors on sensor chips to measure real-time association/dissociation kinetics .
Advanced: What methods identify and quantify synthesis-related impurities?
- Impurity Profiling :
Advanced: How should researchers design in vivo studies to evaluate pharmacological activity?
- Animal Models : Use male Sprague-Dawley rats (250–300 g) for CNS penetration studies. Administer 10 mg/kg (i.p.) and measure brain/plasma ratios via LC-MS .
- Behavioral Assays : Test anxiolytic activity in elevated plus-maze, comparing compound-treated groups to diazepam controls (n = 8–10 per group) .
Advanced: How to address contradictions in pharmacological data across studies?
- Meta-Analysis : Pool data from independent studies (e.g., receptor binding vs. functional cAMP assays) using random-effects models to identify confounding variables (e.g., assay temperature, cell lines) .
- Cross-Validation : Replicate key experiments under standardized conditions (e.g., 37°C, pH 7.4) to isolate methodological discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
